神经紧张素 (1-11)

描述

Neurotensin is a tridecapeptide that exhibits antinociceptive, pro-inflammatory, and gastrointestinal motility modulating activities . It induces contractions in smooth muscle cells, playing a role in regulating digestive activity in vitro and in vivo .

Synthesis Analysis

Neurotensin is produced from pre-pro-neurotensin, which contains the NT1–13 and neuromedin N . It is released as a response to luminal fat contents and its physiological functions include increasing intestinal motility , increasing pancreatic and biliary secretions , and stimulating the growth of various tissues like the gut, pancreas, adrenal gland, and liver .

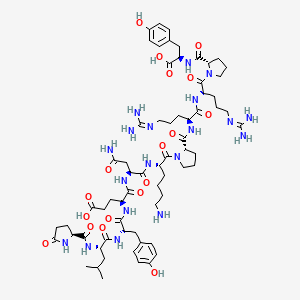

Molecular Structure Analysis

Neurotensin (NT) is a 13-amino acid regulatory peptide present in both the central nervous system (hypothalamus and pituitary) and the gastrointestinal tract (N cells of the jejunum and ileum) . NT acts through 3 main receptors: Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1) .

Chemical Reactions Analysis

The effects of NT are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases among others . NT’s role in cancer is believed to stem from modifications in the NT gene regulation involving Ras dysregulation and changes to methylation patterns of cytosine-phosphorus-guanine (CpG) sites in the NT promoter region .

Physical And Chemical Properties Analysis

Neurotensin is a 13 amino acid neuropeptide that is implicated in the regulation of luteinizing hormone and prolactin release and has significant interaction with the dopaminergic system . Its chemical formula is C78H121N21O20 and it has a molar mass of 1672.92 .

科学研究应用

神经紧张素受体和多巴胺能系统

神经紧张素是哺乳动物大脑中一种假定的肽类神经递质,存在于中枢神经系统和胃肠道中。它与多巴胺能系统有显着的相互作用。Palacios 和 Kuhar (1981 年) 证明了神经紧张素受体在大鼠中脑黑质致密区等区域的密集定位,表明神经紧张素或相关药物可以显着影响大脑中的多巴胺能功能 (Palacios 和 Kuhar,1981 年)。

分子和药理学特性

Vincent 等人(1999 年)综述了神经紧张素的分子和药理学特性。已经克隆了三种亚型的神经紧张素受体,其中两种属于 G 蛋白偶联受体,第三种是一种新型的神经肽受体。这项研究提供了对神经紧张素受体与神经紧张素药理作用之间关系的见解 (Vincent、Mazella 和 Kitabgi,1999 年)。

神经紧张素在生理和病理过程中的作用

Mustain 等人(2011 年)强调了神经紧张素在各种中枢神经系统和胃肠道过程中的作用。它涉及从精神分裂症到结直肠癌的各种疾病。他们的综述强调了神经紧张素参与生物过程以及其在各种疾病药物开发中的潜力 (Mustain、Rychahou 和 Evers,2011 年)。

神经紧张素和多巴胺外流

Leonetti 等人(2004 年)证明了神经紧张素介导小鼠伏隔核中的多巴胺外流,这在缺乏神经紧张素 1 型受体的小鼠中显着减少。这一发现揭示了神经紧张素在调节伏隔多巴胺释放中的作用,这与理解精神疾病和生理过程有关 (Leonetti 等人,2004 年)。

神经紧张素对中枢神经系统和胃肠道的效应

Nemeroff、Luttinger 和 Prange(1980 年)研究了神经紧张素在注入中枢神经系统时的作用。他们发现神经紧张素产生体温过低、镇痛、运动活动减少、肌肉松弛,并与大脑多巴胺系统相互作用。这些发现表明神经紧张素在调节各种生理和行为过程中的作用 (Nemeroff、Luttinger 和 Prange,1980 年)。

神经紧张素受体的结构

White 等人(2012 年)展示了与神经紧张素激动剂结合的神经紧张素受体 NTSR1 的结构。这项研究提供了肽激动剂与 G 蛋白偶联受体的结合的见解,可能有助于开发用于神经疾病、癌症和肥胖症治疗的非肽配体 (White 等人,2012 年)。

安全和危害

未来方向

The advent of stem cell-derived cerebral organoids has already advanced our understanding of disease mechanisms in neurological diseases . Antisense oligonucleotides (ASOs) are one of the most widely used approaches for targeting RNA and modifying gene expression, with significant advancements in clinical trials for epilepsy, neuromuscular disorders, and other neurological conditions .

属性

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQGKXAMPVUPEU-JXYYACCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H99N19O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224841 | |

| Record name | Neurotensin (1-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neurotensin (1-11) | |

CAS RN |

74032-89-6 | |

| Record name | Neurotensin (1-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074032896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (1-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

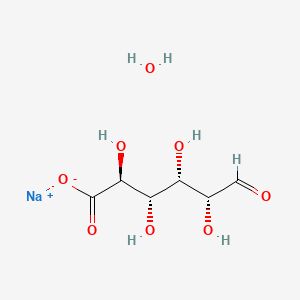

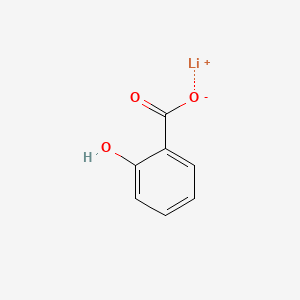

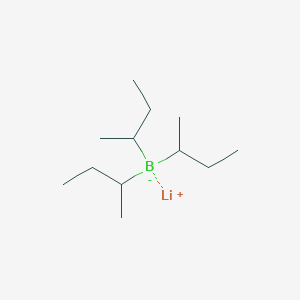

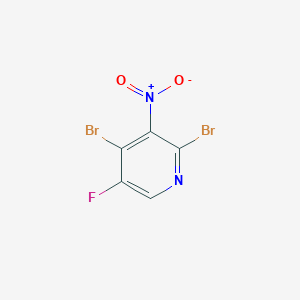

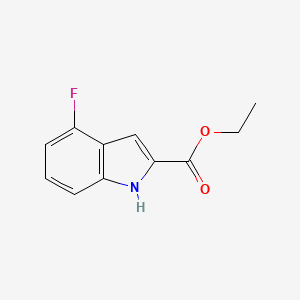

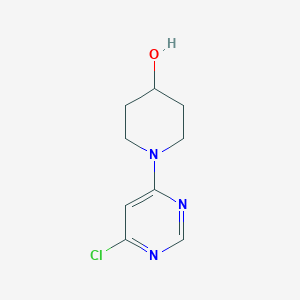

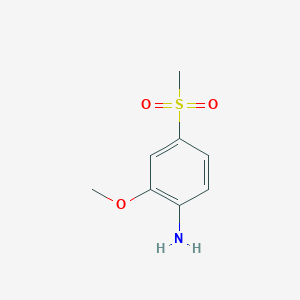

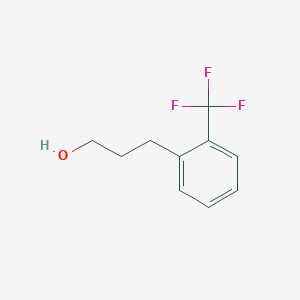

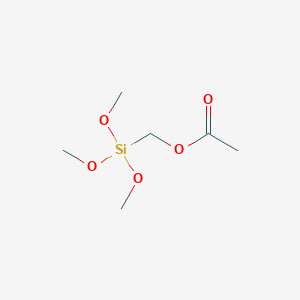

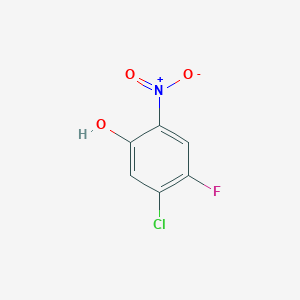

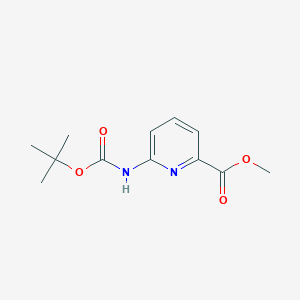

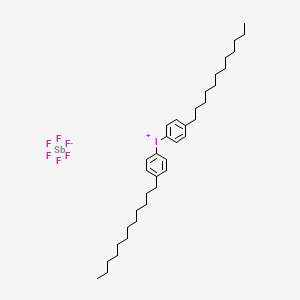

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。